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Compound of Interest

Compound Name: 5-Aminopicolinaldehyde

CAS No.: 1060804-21-8

Cat. No.: B2929154

Get Quote

Abstract & Strategic Rationale
5-Aminopicolinaldehyde (CAS: 1060804-21-8), also known as 5-amino-2-

pyridinecarboxaldehyde, represents a high-value "bifunctional pharmacophore" in the design of

ATP-competitive kinase inhibitors. Unlike standard aminopyridines, this scaffold offers two

distinct vectors for chemical elaboration positioned para-like to each other, allowing for the

simultaneous probing of the kinase hinge region and the hydrophobic back-pocket.

This guide details the structural logic, handling requirements, and a validated synthetic protocol

for utilizing 5-aminopicolinaldehyde to construct "Tail-Hinge-Head" inhibitor architectures.

Structural Biology Context
In the context of Type I and Type II kinase inhibitors, the pyridine nitrogen and the C5-amino

group often serve as critical anchor points:

The Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor, typically interacting with the

backbone NH of the kinase hinge region (e.g., Val, Leu residues).
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The C5-Amino Vector: Allows for amide coupling or urea formation, projecting substituents

into the solvent-exposed region (sugar pocket) to modulate solubility and selectivity.

The C2-Aldehyde Vector: Serves as a reactive "warhead" for heterocycle formation (e.g.,

benzimidazoles, imidazoles) or reductive amination, projecting hydrophobic groups into the

gatekeeper region or selectivity pocket.

Pharmacophore Visualization
The following diagram illustrates the vector mapping of the scaffold within a theoretical ATP-

binding site.
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Figure 1: Vector analysis of 5-aminopicolinaldehyde in the kinase ATP-binding pocket.

Critical Handling & Stability Protocol
Warning: 5-Aminopicolinaldehyde is chemically sensitive. The coexistence of a nucleophilic

amine and an electrophilic aldehyde on the same aromatic ring renders the free base prone to

oxidative degradation and self-polymerization (Schiff base oligomerization).

To ensure reproducibility, we recommend the "In Situ Generation Strategy" starting from the

stable precursor: 5-Nitro-2-pyridinecarboxaldehyde.

Stability Data Summary
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Parameter
5-Aminopicolinaldehyde
(Free Base)

5-Nitro-2-
pyridinecarboxaldehyde
(Precursor)

CAS 1060804-21-8 31254-84-3

Storage -20°C, under Argon (Dark) Room Temp / 4°C (Dry)

Shelf Life
< 2 weeks (solid), < 24h

(solution)
> 12 months

Solubility
DMSO, MeOH (oxidizes

rapidly)
DCM, EtOAc, DMSO

Handling
Generate immediately before

use
Standard laboratory handling

Detailed Synthetic Protocol: The "Sequential
Vector" Approach
This protocol describes the synthesis of a 5-(Amido)-2-(Benzimidazol-2-yl)pyridine kinase

inhibitor core. This architecture mimics the scaffold found in several FDA-approved inhibitors

(e.g., Abemaciclib analogs), utilizing the aldehyde to build a back-pocket binder and the amine

to attach a solvent tail.

Workflow Overview
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Start: 5-Nitro-2-pyridinecarboxaldehyde

Step 1: Heterocycle Formation
(Condensation with Diamine)

Intermediate: 2-(Heteroaryl)-5-nitropyridine

Step 2: Nitro Reduction
(Fe/NH4Cl or H2/Pd)

Active Species: 5-Amino-2-(Heteroaryl)pyridine

Step 3: Amide Coupling
(Tail Attachment)

Final Kinase Inhibitor

Click to download full resolution via product page

Figure 2: Modular synthesis of kinase inhibitors starting from the nitro-aldehyde precursor.

Step 1: Construction of the Gatekeeper Binder (C2-
Functionalization)
Objective: Convert the aldehyde into a benzimidazole moiety to occupy the hydrophobic back

pocket.
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Reagents:

5-Nitro-2-pyridinecarboxaldehyde (1.0 equiv)

1,2-Phenylenediamine (1.1 equiv) [Substituted diamines can be used for SAR]

Sodium metabisulfite (Na2S2O5) (1.2 equiv)

Solvent: DMF/Water (9:1)

Procedure:

Dissolve 5-nitro-2-pyridinecarboxaldehyde (500 mg, 3.29 mmol) and 1,2-phenylenediamine

(391 mg, 3.62 mmol) in DMF (5 mL).

Add Na2S2O5 (750 mg) dissolved in water (0.5 mL).

Heat the mixture to 100°C for 4 hours. Monitor by LCMS for the disappearance of the

aldehyde peak.

Workup: Cool to RT and pour into ice water (50 mL). The product, 2-(5-nitropyridin-2-yl)-1H-

benzimidazole, will precipitate as a yellow/brown solid.

Filter, wash with water and Et2O. Dry under vacuum.

Validation: 1H NMR should show loss of the aldehyde proton (~10.1 ppm) and appearance

of benzimidazole aromatic protons.

Step 2: Unmasking the Solvent Vector (Nitro Reduction)
Objective: Reduce the C5-nitro group to the C5-amine without affecting the pyridine ring.

Reagents:

Intermediate from Step 1[1]

Iron powder (5.0 equiv)

Ammonium Chloride (5.0 equiv)
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Solvent: EtOH/Water (4:1)

Procedure:

Suspend the nitro-intermediate in EtOH/Water (20 mL).

Add Iron powder and NH4Cl.

Reflux at 80°C for 2 hours with vigorous stirring.

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot

MeOH.

Concentrate the filtrate. If necessary, purify via flash chromatography (DCM/MeOH).

Note: The resulting 5-amino-2-(benzimidazol-2-yl)pyridine is air-sensitive. Store under

Argon or proceed immediately to Step 3.

Step 3: Tail Attachment (C5-Functionalization)
Objective: Attach the solubilizing tail or hinge-binding motif via amide coupling.

Reagents:

Freshly prepared 5-amino-intermediate (1.0 equiv)

Carboxylic Acid "Tail" (e.g., 1-methylpiperidine-4-carboxylic acid) (1.2 equiv)

HATU (1.5 equiv)

DIPEA (3.0 equiv)[1]

Solvent: DMF[2]

Procedure:

Dissolve the carboxylic acid and DIPEA in dry DMF. Stir for 5 mins.

Add HATU and stir for 10 mins to activate the acid.
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Add the 5-amino-intermediate.[1]

Stir at RT for 12 hours.

Purification: Perform preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) to isolate the

final inhibitor.

Quality Control & Troubleshooting
Analytical Checkpoints

Checkpoint Method Acceptance Criteria

Aldehyde Purity 1H NMR (DMSO-d6)

Distinct singlet at ~10.0-10.2

ppm. No broad peaks

(polymerization).

Nitro Reduction LCMS

Mass shift of -30 Da (NO2 ->

NH2). Disappearance of yellow

color.

Final Purity HPLC (254 nm)

>95% purity required for

biological assays (IC50

determination).

Common Pitfalls
Aldehyde Oxidation: If using 5-aminopicolinaldehyde directly, it may contain significant

amounts of 5-aminopicolinic acid (carboxylic acid). Check the batch via LCMS before use. If

acid is present, re-purify or switch to the nitro-precursor route.

Incomplete Cyclization (Step 1): If the reaction stalls at the imine (Schiff base) stage, add a

mild oxidant (e.g., air bubbling or catalytic Cu(OAc)2) to facilitate the oxidative cyclization to

the benzimidazole.

Solubility: The benzimidazole-pyridine core is planar and hydrophobic. If precipitation occurs

during Step 3, add DMSO or NMP as a co-solvent.
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Precursor Availability

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 5-Aminopicolinaldehyde | C6H6N2O | CID 19851921 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: 5-Aminopicolinaldehyde in Kinase
Inhibitor Drug Design]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2929154/docs#application-note-5-
aminopicolinaldehyde-in-kinase-inhibitor-drug-design]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b2929154/docs?utm_src=pdf-body#application-note-5-aminopicolinaldehyde-in-kinase-inhibitor-drug-design
https://pubchem.ncbi.nlm.nih.gov/compound/5-Aminopicolinaldehyde
https://pubmed.ncbi.nlm.nih.gov/15189029/
https://www.researchgate.net/publication/233984638_Process_Development_and_Protein_Engineering_Enhanced_Nitroreductase-Catalyzed_Reduction_of_2-Methyl-5-nitro-pyridine
https://www.benchchem.com/product/b2929154?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/19851921
https://pubchem.ncbi.nlm.nih.gov/compound/19851921
https://www.researchgate.net/publication/315464641_Design_Synthesis_and_Evaluation_of_the_Kinase_Inhibition_Potential_of_Pyridylpyrimidinylaminophenyl_Derivatives_Pyridylpyrimidinylaminophenyl_Amides_as_Kinase_Inhibitors
https://www.benchchem.com/product/b2929154/docs#application-note-5-aminopicolinaldehyde-in-kinase-inhibitor-drug-design
https://www.benchchem.com/product/b2929154/docs#application-note-5-aminopicolinaldehyde-in-kinase-inhibitor-drug-design
https://www.benchchem.com/product/b2929154/docs#application-note-5-aminopicolinaldehyde-in-kinase-inhibitor-drug-design
https://www.benchchem.com/product/b2929154/docs#application-note-5-aminopicolinaldehyde-in-kinase-inhibitor-drug-design
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2929154?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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